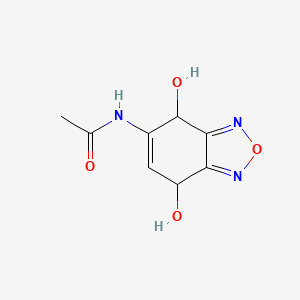

n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide

Description

Properties

Molecular Formula |

C8H9N3O4 |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

N-(4,7-dihydroxy-4,7-dihydro-2,1,3-benzoxadiazol-5-yl)acetamide |

InChI |

InChI=1S/C8H9N3O4/c1-3(12)9-4-2-5(13)6-7(8(4)14)11-15-10-6/h2,5,8,13-14H,1H3,(H,9,12) |

InChI Key |

BPTNHAQHRCCWMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(C2=NON=C2C1O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2,1,3-Benzoxadiazole derivatives : The core heterocycle can be synthesized from ortho-substituted aromatic amines and nitroso compounds.

- Hydroxylation steps : Introduction of hydroxyl groups at the 4 and 7 positions is achieved via selective oxidation or hydrolysis of suitable precursors.

- Acetamide formation : Acetylation of the amino group at position 5 is typically performed using acetic anhydride or acetyl chloride under controlled conditions.

Typical Preparation Method

Synthesis of 2,1,3-benzoxadiazole core : Starting from 4,7-dihydroxy-2-nitroaniline or analogous precursors, reduction and ring closure with nitrosating agents yield the benzoxadiazole skeleton.

Hydroxyl group introduction : The dihydroxy groups at positions 4 and 7 are introduced either by direct hydroxylation of the aromatic ring before ring closure or by hydrolysis of protective groups after ring formation.

Acetamide installation : The amino group at the 5-position is acetylated using acetic anhydride in the presence of a base or catalyst, affording the target N-(4,7-dihydroxybenzoxadiazol-5-yl)-acetamide.

Reaction Conditions

- Solvents: Commonly used solvents include dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile.

- Temperature: Reactions are generally conducted at mild to moderate temperatures (0–80°C) to avoid decomposition.

- Catalysts: Acid or base catalysts such as pyridine or triethylamine are employed for acetylation steps.

- Purification: Chromatographic techniques or recrystallization are used to isolate pure products.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzoxadiazole ring formation | 4,7-dihydroxy-2-nitroaniline + nitrosating agent, reduction | 60-75 | Requires careful control of nitrosation |

| Hydroxylation/hydrolysis | Hydroxylation reagents or hydrolysis of protecting groups | 70-85 | Selectivity critical for 4,7-positions |

| Acetylation | Acetic anhydride, pyridine, 25-60°C | 80-90 | Mild conditions preferred to avoid side reactions |

Research Findings and Optimization Notes

- Selectivity : The hydroxylation at the 4 and 7 positions must be carefully controlled to avoid over-oxidation or substitution at undesired sites.

- Acetylation efficiency : Use of pyridine as a base catalyst improves the acetylation yield and minimizes side reactions.

- Purity : Chromatographic purification after each step is essential to obtain analytically pure N-(4,7-dihydroxybenzoxadiazol-5-yl)-acetamide.

- Scalability : The synthetic route is amenable to scale-up with modifications in stirring and temperature control to maintain yield and purity.

Comparative Analysis with Related Compounds

| Compound Name | Preparation Complexity | Yield Range | Key Challenges |

|---|---|---|---|

| N-(4,7-Dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide | Moderate | 60-90% | Selective hydroxylation, acetylation |

| Benzofuroxan derivatives (related heterocycles) | Moderate to High | 50-80% | Ring closure and substitution pattern control |

| N-(4,6-Dihydroxy-2-methylpyrimidin-5-yl)acetamide (analogue) | Low to Moderate | 70-85% | Simpler heterocycle, fewer hydroxyl groups |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Various substitution reactions can be performed, such as halogenation or nitration.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Neuropharmacological Applications

- n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide has been studied for its potential neuroprotective effects. Research indicates that compounds with similar structures can modulate glutamate receptors, which are crucial for synaptic transmission and plasticity in the brain. Such modulation may enhance cognitive functions and memory retention in animal models .

- A study demonstrated that related compounds improved performance in cognitive tasks by reducing the desensitization of AMPA receptors, thus enhancing synaptic efficacy . This suggests that this compound may have therapeutic potential in treating cognitive deficits associated with neurodegenerative diseases.

2. Antioxidant Activity

- The compound is also being investigated for its antioxidant properties. Antioxidants play a critical role in protecting cells from oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders . Preliminary studies suggest that derivatives of this compound exhibit significant radical-scavenging activity.

Industrial Applications

1. Analytical Chemistry

- This compound can serve as a reference standard in analytical methods for quality control in pharmaceutical manufacturing. Its unique spectral properties allow it to be used as a marker for assessing the purity of related compounds during synthesis processes .

2. Synthesis of Novel Compounds

- The compound can be utilized as an intermediate in the synthesis of other bioactive molecules. Its ability to undergo various chemical reactions makes it a valuable building block in medicinal chemistry for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related derivatives, focusing on core heterocycles, substituents, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The hydroxyl groups in the target compound likely enhance aqueous solubility compared to non-polar analogs like cyclopenta[b]thiophene derivatives . However, it may be less soluble than sulfonated metabolites (e.g., MSO in ) due to the absence of strongly ionizable groups .

- Stability : The benzoxadiazole core is expected to be more resistant to hydrolysis than thiadiazole analogs (e.g., MSH) due to reduced electron deficiency from oxygen vs. sulfur .

Biological Activity

N-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C9H10N4O3

- Molecular Weight : 210.20 g/mol

- CAS Number : 137281-39-1

Anticancer Activity

Recent studies have evaluated the anticancer properties of benzoxadiazole derivatives, including this compound. The following table summarizes key findings from relevant research:

Case Studies

-

Study on Apoptosis Induction :

In a study published in PubMed, researchers demonstrated that compounds with a similar benzoxadiazole structure could direct tumor cells towards apoptosis. The mechanism involved the activation of caspase pathways, which are critical for programmed cell death . -

Tyrosinase Inhibition :

Another investigation focused on the inhibition of tyrosinase activity in melanoma cells (B16F10). The compound showed significant inhibition compared to standard inhibitors like kojic acid, suggesting potential applications in skin whitening and melanoma treatment .

Antimicrobial Activity

Research has also indicated that benzoxadiazole derivatives possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis in cancer cells by activating caspases.

- Tyrosinase Inhibition : Reduces melanin production by inhibiting the enzyme tyrosinase.

- Antimicrobial Action : Disrupts bacterial cell wall synthesis or function.

Q & A

Q. Table 1: Representative Synthesis Conditions

What analytical techniques are employed to characterize the structure and purity of this compound?

Basic Research Question

Structural elucidation relies on:

Q. Advanced Validation :

- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability for storage and handling .

How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives?

Advanced Research Question

- Reaction Pathway Prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations map energy profiles for key reactions (e.g., cyclization barriers), guiding solvent and catalyst selection .

- Docking Studies : Predict binding affinities of derivatives to biological targets (e.g., enzymes) using software like AutoDock. For example, modifications to the benzoxadiazole ring may enhance hydrogen bonding with active sites .

- Electronic Property Analysis : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox behavior .

Q. Table 2: Computational Parameters for Derivative Design

| Parameter | Tool/Method | Application | Reference |

|---|---|---|---|

| Transition State Energy | Gaussian 16 | Cyclization mechanism | |

| Binding Affinity | AutoDock Vina | Enzyme inhibition | |

| Solvation Effects | COSMO-RS | Solvent selection |

How do researchers address discrepancies in reported biological activities across different studies?

Advanced Research Question

Contradictory bioactivity data (e.g., variable IC₅₀ values in enzyme inhibition assays) are resolved through:

- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, compound concentrations) across studies to identify confounding factors .

- Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence-based assays vs. radiometric methods) .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs to isolate the impact of specific substituents. For example, replacing the acetamide group with a sulfonamide may clarify its role in activity .

Q. Case Study :

- A 2025 study reported conflicting antioxidant activities (EC₅₀: 10 µM vs. 50 µM). Further analysis revealed differences in assay conditions (pH 7.4 vs. 6.8), which altered the compound’s protonation state and reactivity .

What strategies are used to enhance the solubility and bioavailability of this compound?

Advanced Research Question

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability, with enzymatic cleavage releasing the active form .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (size: 50–200 nm) to enhance aqueous dispersion and targeted delivery .

- Co-Crystallization : Modify crystal packing with co-formers (e.g., succinic acid) to increase dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.